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Compound of Interest

Compound Name: 3-Phenylpyrrolidin-3-ol

Cat. No.: B1266316 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-Phenylpyrrolidin-3-ol. While a complete, experimentally verified dataset for this

specific molecule is not readily available in public databases, this document compiles predicted

spectroscopic data based on established principles and provides representative data from

closely related analogs. Standard experimental protocols for acquiring such data are also

detailed to serve as a valuable resource for the characterization and analysis of this and similar

chemical entities.

Compound Overview
3-Phenylpyrrolidin-3-ol is a heterocyclic compound with the molecular formula C₁₀H₁₃NO and

a molecular weight of 163.22 g/mol .[1][2] Its structure, featuring a tertiary alcohol and a

secondary amine within a pyrrolidine ring attached to a phenyl group, makes it a valuable

building block in medicinal chemistry and organic synthesis.

Spectroscopic Data
The following sections present the anticipated spectroscopic data for 3-Phenylpyrrolidin-3-ol.
These values are predicted based on the chemical structure and typical spectroscopic behavior

of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the

phenyl group and the aliphatic protons of the pyrrolidine ring. The chemical shifts are

influenced by the neighboring functional groups.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity Notes

Aromatic-H (ortho) 7.4 - 7.6 Multiplet

Aromatic-H (meta) 7.2 - 7.4 Multiplet

Aromatic-H (para) 7.1 - 7.3 Multiplet

Pyrrolidine-H (α to N) 2.8 - 3.2 Multiplet
Two non-equivalent

protons.

Pyrrolidine-H (β to C-

OH)
2.0 - 2.4 Multiplet

Two non-equivalent

protons.

-OH Broad singlet Broad Singlet

Chemical shift is

concentration and

solvent dependent.

-NH Broad singlet Broad Singlet

Chemical shift is

concentration and

solvent dependent.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Notes

Aromatic C (quaternary,

attached to pyrrolidine)
145 - 150

Aromatic C-H (ortho, meta,

para)
125 - 130 Multiple signals expected.

C-OH (quaternary) 70 - 75

Pyrrolidine C (α to N) 45 - 55 Two signals expected.

Pyrrolidine C (β to C-OH) 35 - 45

Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in 3-
Phenylpyrrolidin-3-ol.

Functional Group
Characteristic Absorption

(cm⁻¹)
Intensity

O-H Stretch (Alcohol) 3200 - 3600 Strong, Broad

N-H Stretch (Secondary

Amine)
3300 - 3500 Medium, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 2960 Medium

C=C Stretch (Aromatic) 1450 - 1600 Medium to Weak

C-N Stretch (Amine) 1020 - 1250 Medium

C-O Stretch (Tertiary Alcohol) 1100 - 1200 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 3-Phenylpyrrolidin-3-ol (C₁₀H₁₃NO), the expected exact mass is
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approximately 163.10 g/mol .

Ion m/z (predicted) Notes

[M+H]⁺ 164.107
Protonated molecule (in ESI or

CI)

[M]⁺ 163.100 Molecular ion (in EI)

[M-H₂O]⁺ 145.096
Loss of water from the tertiary

alcohol

[M-C₂H₄N]⁺ 121.065
Cleavage of the pyrrolidine

ring

C₆H₅CO⁺ 105.034

Phenylacylium ion, a common

fragment for phenyl

ketones/alcohols

C₆H₅⁺ 77.039 Phenyl cation

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A 5-10 mg sample of 3-Phenylpyrrolidin-3-ol is dissolved in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm

NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition:

The instrument is tuned and locked to the deuterium signal of the solvent.

Shimming is performed to optimize the magnetic field homogeneity.
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A standard one-pulse sequence is used to acquire the ¹H spectrum.

Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to acquire the ¹³C spectrum, resulting in

singlets for all carbon signals.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of the ¹³C isotope.

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-

200 ppm).

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent

peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid

sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact

between the sample and the crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory is commonly used.

Data Acquisition:

A background spectrum of the empty ATR crystal is recorded.

The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added to improve

the signal-to-noise ratio.[3]
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The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).[3]

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.[3]

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1 mg/mL. Further dilutions may be

necessary depending on the ionization technique and instrument sensitivity.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.

Data Acquisition (ESI):

The sample solution is introduced into the ion source via direct infusion or through a liquid

chromatograph (LC).

The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and

temperature) are optimized to achieve maximum ionization and signal intensity.[3]

Data is typically acquired in positive ion mode to detect the protonated molecule [M+H]⁺.

[3]

Data Acquisition (EI):

A small amount of the sample is introduced into the high vacuum of the mass

spectrometer, where it is vaporized and bombarded with a high-energy electron beam

(typically 70 eV).[3]

Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a

function of their mass-to-charge ratio (m/z). The molecular ion peak is identified, and the

fragmentation pattern is analyzed to provide structural information.

Experimental Workflow Visualization
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 3-Phenylpyrrolidin-3-ol.
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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